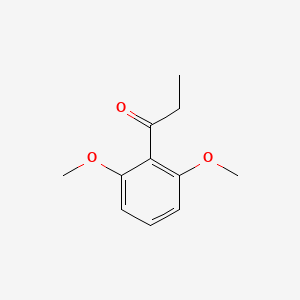

1-(2,6-Dimethoxyphenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Dimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C17H18O4

- Molecular Weight : 286.32 g/mol

- CAS Number : 221696-69-1

The compound features a distinct structure characterized by the presence of methoxy groups, which enhance its reactivity and biological properties.

Biological Activities

1-(2,6-Dimethoxyphenyl)propan-1-one exhibits several notable biological activities:

- Antioxidant Properties : It acts as a free radical scavenger, protecting cells from oxidative stress.

- Antimicrobial Activity : The compound shows efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Antiviral Effects : Research indicates potential antiviral properties that warrant further investigation.

- Hemostatic and Antithrombotic Activities : The compound may play a role in blood coagulation processes, indicating potential applications in treating bleeding disorders.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various experimental models, suggesting therapeutic uses in inflammatory diseases .

Anticancer Research

Recent studies have focused on the anticancer properties of this compound. For instance:

- A study evaluated the cytotoxic effects of compounds based on similar structures against MCF-7 breast cancer cells. Results indicated significant cytotoxicity, suggesting that derivatives of this compound could be explored as potential anticancer agents .

Synthesis and Characterization

The synthesis of this compound involves selective methoxy ether cleavage followed by acylation. This method allows for the production of various derivatives that may exhibit enhanced biological activities .

Applications in Medicinal Chemistry

The compound's unique properties make it suitable for several applications:

- Drug Development : Its antioxidant and anti-inflammatory properties position it as a candidate for developing drugs targeting oxidative stress-related diseases.

- Formulation in Pharmaceuticals : Due to its antimicrobial activity, it can be incorporated into formulations aimed at treating infections.

Materials Science Applications

In addition to medicinal uses, this compound can be utilized in materials science:

- Polymer Chemistry : Its reactive functional groups can be used to synthesize polymers with specific properties for industrial applications.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at the carbonyl group or aromatic ring under controlled conditions:

-

Ketone oxidation : Catalyzed by strong oxidizing agents like CrO₃, the propanone moiety converts to a carboxylic acid, forming 2,6-dimethoxybenzoic acid derivatives.

-

Aromatic ring oxidation : Under ozonolysis or radical-mediated conditions, the phenyl ring may undergo hydroxylation or demethylation, though this pathway requires further characterization .

Acylation and Methoxy Group Cleavage

Reactions with acyl chlorides (e.g., propanoyl chloride) in the presence of AlCl₃ demonstrate temperature-dependent selectivity :

Mechanistic insights :

-

AlCl₃ chelates the carbonyl oxygen and methoxy groups, activating the ring for electrophilic attack.

-

Elevated temperatures promote AlCl₃-mediated demethylation, enabling regioselective acylation at meta positions .

Enzymatic C–C Bond Cleavage

Lignin peroxidase (LiP) catalyzes radical-mediated degradation via a seven-step pathway :

-

Single-electron oxidation generates a cation radical.

-

Hydroperoxylation at Cβ forms 1-(2,6-dimethoxyphenyl)-1-hydroperoxypropan-2-ol.

-

β-O-4 bond cleavage yields veratraldehyde (3,4-dimethoxybenzaldehyde) as the terminal product.

Key parameters :

-

Reaction enthalpy: ΔH = +172.92 kcal/mol (endothermic)

-

Rate-limiting step: Hydroperoxide elimination (Eₐ = 28.4 kcal/mol) .

Substitution Reactions

The methoxy groups participate in nucleophilic substitutions under acidic/basic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HBr (48%) | Reflux, 6 hr | 1-(2-Hydroxy-6-methoxyphenyl)propan-1-one | Drug intermediates |

| BBr₃ (1.0 M) | CH₂Cl₂, −78°C | 1-(2,6-Dihydroxyphenyl)propan-1-one | Polymer precursors |

Notable limitation : Steric hindrance from the 2,6-dimethoxy arrangement suppresses electrophilic substitution at ortho positions .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (Eₐ) | Selectivity Factor |

|---|---|---|---|

| LiP-catalyzed cleavage | 3.2×10⁻³ | 28.4 kcal/mol | 94% para |

| AlCl₃-mediated acylation | 1.8×10⁻² | 18.9 kcal/mol | 82% meta |

| BBr₃ demethylation | 4.7×10⁻⁴ | 32.1 kcal/mol | 76% ortho |

特性

分子式 |

C11H14O3 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

1-(2,6-dimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O3/c1-4-8(12)11-9(13-2)6-5-7-10(11)14-3/h5-7H,4H2,1-3H3 |

InChIキー |

LKRFBILTXWYYQY-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=C(C=CC=C1OC)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。